3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “PMID25974391C34” is a synthetic organic molecule known for its role as an inhibitor of the enzyme tripartite motif containing 24 (TRIM24) and the bromodomain protein, bromodomain and PHD finger containing, 1 (BRPF1) . This compound has been utilized as a tool in pharmacological studies to understand the biological functions of these proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID25974391C34” involves multiple steps, including the formation of a benzene sulfonamide derivative. The key steps include:
Formation of the benzene sulfonamide core: This involves the reaction of a benzene derivative with sulfonyl chloride under basic conditions.
Methoxylation: Introduction of methoxy groups to the benzene ring using methanol and a suitable catalyst.
Coupling with benzodiazole: The benzene sulfonamide is then coupled with a benzodiazole derivative under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Compound “PMID25974391C34” has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of TRIM24 and BRPF1, aiding in the development of new inhibitors.
Biology: Helps in understanding the biological roles of TRIM24 and BRPF1 in cellular processes.
Medicine: Potential therapeutic applications in diseases where TRIM24 and BRPF1 are implicated, such as cancer.
Industry: Used in the development of new pharmacological agents and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects by binding to the bromodomains of TRIM24 and BRPF1, inhibiting their activity. This inhibition disrupts the interaction of these proteins with acetylated histones, leading to changes in gene expression. The molecular targets include the bromodomains of TRIM24 and BRPF1, and the pathways involved are related to chromatin remodeling and gene transcription .
Comparison with Similar Compounds
Compound A: Another inhibitor of TRIM24 with a different chemical structure.
Compound B: Inhibitor of BRPF1 with similar binding affinity but different pharmacokinetic properties.
Compound C: Dual inhibitor of TRIM24 and BRPF1 with a different mechanism of action.
Uniqueness: Compound “PMID25974391C34” is unique due to its specific binding affinity and selectivity for both TRIM24 and BRPF1, making it a valuable tool in studying the combined roles of these proteins in various biological processes.
Properties
Molecular Formula |
C24H25N3O7S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxobenzimidazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H25N3O7S/c1-26-19-13-18(25-35(29,30)17-10-11-21(32-4)23(12-17)33-5)22(14-20(19)27(2)24(26)28)34-16-8-6-15(31-3)7-9-16/h6-14,25H,1-5H3 |
InChI Key |
KNVIUMWNYXDULF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC4=CC=C(C=C4)OC)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.